2-(Methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-20-9-13-15-12(10-21-13)14(17)16-22(18,19)8-7-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCOXOXJSOCIBQ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NC(=CS1)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methoxymethyl)-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are detailed findings from various studies.
Antimicrobial Activity
A study assessed the antimicrobial properties of several thiazole derivatives, including our compound of interest. The results indicated that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
This data suggests that the compound may be a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines. This was evaluated using human peripheral blood mononuclear cells (PBMCs) treated with lipopolysaccharide (LPS). The results showed a significant reduction in TNF-alpha and IL-6 levels.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 1200 | 450 |
| IL-6 | 800 | 300 |
These findings indicate that the compound may exert anti-inflammatory effects through the modulation of cytokine production .
Anticancer Properties
The anticancer potential of this compound was evaluated in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The compound demonstrated cytotoxic effects with IC50 values indicating significant activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections tested the efficacy of this compound in combination with standard antibiotics. The results showed enhanced effectiveness compared to antibiotics alone, suggesting a synergistic effect.
- Anti-inflammatory Clinical Trial : In a double-blind study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain compared to placebo groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their properties based on the provided evidence:
Key Structural and Functional Insights
Sulfonyl vs. Carboxamide Modifications: The target compound’s sulfonyl group differentiates it from analogs like acotiamide (carboxamide with diisopropylaminoethyl) or morpholinoacetamide derivatives. Sulfonyl groups are known to enhance binding to serine proteases or kinases via covalent or polar interactions . In contrast, acotiamide’s hydroxy-dimethoxybenzoyl group contributes to its gastroprokinetic activity by modulating acetylcholine release .
Aromatic vs. Aliphatic Substituents :
- Chlorophenyl (as in ) and methoxyphenyl groups () improve lipophilicity and membrane permeability compared to the target compound’s (E)-2-phenylethenyl sulfonyl group, which may prioritize target specificity over broad bioavailability.
Thiazole Core Variations :
- The 2-methoxymethyl substituent in the target compound is unique; most analogs feature halogenated or alkylated positions (e.g., 4-chlorophenyl in ). Methoxymethyl could enhance metabolic stability by resisting oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
